N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
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Overview
Description
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with fluorine atoms and a nitrobenzamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through electrophilic fluorination reactions. This step requires the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Nitrobenzamide Group: The nitrobenzamide group is introduced by nitration of a suitable benzamide precursor. This step typically involves the use of nitric acid and sulfuric acid as nitrating agents.
Final Coupling Reaction: The final step involves coupling the fluorinated benzothiazole intermediate with the nitrobenzamide intermediate under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug discovery and development.
Medicine: The compound’s ability to undergo various chemical reactions makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[(2Z)-4,6-difluoro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-2,6-dimethoxybenzamide: This compound has a similar benzothiazole ring but with different substituents, leading to different chemical properties and reactivity.
N-[(2Z)-4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide: This compound also features a benzothiazole ring with fluorine atoms but has different substituents, affecting its chemical behavior.
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N3O3S/c1-19-13-11(17)6-9(16)7-12(13)24-15(19)18-14(21)8-3-2-4-10(5-8)20(22)23/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCHAQRQZFWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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